1-[(2,4-Dichlorophenyl)methyl]-2-methylbenzimidazole
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Overview
Description
1-[(2,4-Dichlorophenyl)methyl]-2-methylbenzimidazole is an organic compound belonging to the benzimidazole class. This compound is characterized by the presence of a benzimidazole ring substituted with a 2,4-dichlorophenylmethyl group and a methyl group. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological activities . They can interact with various biological targets, including enzymes, receptors, and other proteins, to exert their effects.
Mode of Action
For instance, they can inhibit or activate enzymes, bind to receptors to modulate their activity, or interfere with the function of other proteins . The specific interactions depend on the structure of the compound and the nature of the target.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their targets . These can include metabolic pathways, signal transduction pathways, and others. The downstream effects can vary widely, from changes in cellular metabolism to alterations in cell signaling and gene expression.
Pharmacokinetics
It is known that the compound is almost entirely bound to proteins in the body . An average of 66% of the administered dose is excreted in the urine within 48 hours in the form of metabolites .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Dichlorophenyl)methyl]-2-methylbenzimidazole typically involves the condensation of o-phenylenediamine with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to enhance yield and efficiency. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4-Dichlorophenyl)methyl]-2-methylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding benzimidazole N-oxide.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2,4-Dichlorophenyl)methyl]-2-methylbenzimidazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Used as an intermediate in the synthesis of herbicides.
1-(2,4-Dichlorobenzyl)piperazine: Known for its use in medicinal chemistry.
Uniqueness: 1-[(2,4-Dichlorophenyl)methyl]-2-methylbenzimidazole is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct biological activities and chemical reactivity
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-2-methylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2/c1-10-18-14-4-2-3-5-15(14)19(10)9-11-6-7-12(16)8-13(11)17/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISAKEHVGYZHRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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